molecular formula C20H16O5 B1244133 MM 47755

MM 47755

Cat. No.: B1244133
M. Wt: 336.3 g/mol
InChI Key: XZLGWJORNHETKI-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MM 47755 typically involves the sequential conversion of 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and its derivatives into the corresponding amides, followed by endo-cyclization under the influence of sodium nitrite in acetic acid . This method is commonly used to form the 1,2,3-triazin-4-one ring, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

MM 47755 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MM 47755 involves its interaction with cellular proteins and enzymes. For instance, in its anticancer role, the compound targets key proteins such as kinases, topoisomerases, and matrix metalloproteinases, inhibiting their activity and thereby preventing cancer cell proliferation . The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MM 47755 is unique due to its specific substitution pattern and the presence of the oxidanyl group, which imparts distinct chemical and biological properties. Its ability to form stable quinone structures and its potential as an anticancer agent make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

(3R)-3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3/t20-/m1/s1

InChI Key

XZLGWJORNHETKI-HXUWFJFHSA-N

SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

Isomeric SMILES

C[C@]1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O

Synonyms

3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-2H-benz(a)anthracene-1,7,12-trione
6-deoxy-8-O-methylrabelomycin
8-O-methyltetrangomycin
benz(a)anthracene-1,7,12(2H)-trione, 3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-, (-)-
MM 47755
MM-47755

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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